Donepezil

描述

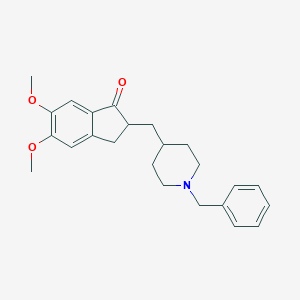

Structure

3D Structure

属性

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120011-70-3 | |

| Record name | Donepezil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048317 | |

| Record name | Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31mg/mL | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120014-06-4 | |

| Record name | Donepezil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Donepezil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-227 | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Cellular Mechanisms of Donepezil Action

Cholinergic System Modulation

Donepezil functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine (B1216132) (ACh) in the synaptic cleft. This inhibition leads to an increase in acetylcholine levels, thereby enhancing cholinergic neurotransmission.

Acetylcholinesterase Inhibition Kinetics and Selectivity

Donepezil is characterized as a non-competitive and reversible inhibitor of acetylcholinesterase. frontiersin.orgnih.govacs.org Its inhibitory action is highly selective for acetylcholinesterase over butyrylcholinesterase (BuChE). frontiersin.orgrndsystems.comportico.org

Donepezil demonstrates potent inhibition of acetylcholinesterase. In vitro experiments have shown donepezil to have an IC50 value of 6.7 nM for AChE activity under optimal assay conditions. portico.orgnih.gov This potency highlights its efficacy in inhibiting the enzyme.

A notable characteristic of donepezil is its high selectivity for AChE over BuChE, reported to be approximately 1000-fold in in vitro experiments. frontiersin.org Another study indicates an 1100-fold selectivity for AChE over BuChE. portico.org This selectivity is crucial as it helps minimize potential side effects associated with non-selective cholinesterase inhibition. patsnap.com

The following table summarizes the inhibitory potency and selectivity of donepezil:

Table 1: Donepezil's Cholinesterase Inhibition Potency and Selectivity

| Enzyme Target | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| Acetylcholinesterase | 6.7 | - | portico.orgnih.gov |

| Butyrylcholinesterase | ~7370 | 1100-fold | portico.org |

Note: The IC50 for BuChE is calculated based on the 1100-fold selectivity over AChE (6.7 nM * 1100).

For comparative purposes, other cholinesterase inhibitors show varying potencies and selectivities. For instance, physostigmine (B191203) exhibits an AChE IC50 of 0.67 nM, and rivastigmine (B141) has an AChE IC50 of 4.3 nM, both more potent than donepezil in this specific assay. portico.orgnih.gov However, donepezil and TAK-147 demonstrated higher selectivity for AChE over BuChE (1100-fold and 1800-fold, respectively) compared to physostigmine (24-fold) and rivastigmine (7.2-fold). portico.org

Donepezil inhibits acetylcholinesterase through a complex mechanism, characterized as both competitive and noncompetitive. nih.govacs.org Molecular dynamics simulations at room temperature reveal that AChE transitions between "open" and "closed" conformations, which regulate the accessibility of the active site and ligand binding. nih.govacs.org

Donepezil binds within the active-site gorge of AChE, extending from the anionic subsite near Tryptophan 84 (Trp 84) to the peripheral anionic site (PAS) near Tryptophan 279 (Trp 279). proteopedia.org The benzylic moiety of donepezil interacts with the catalytic anionic site (CAS), while its dimethoxyindanone (B14499123) moiety engages with the PAS of the enzyme. frontiersin.org Donepezil shows comparable binding affinity to the main-door anionic binding site (PAS), the acyl pocket, and the catalytic site (CAS). nih.govacs.org

Interestingly, donepezil does not form direct hydrogen bonds with AChE or interact with the catalytic triad (B1167595) or oxyanion hole. proteopedia.org Instead, its binding is primarily mediated by aromatic stacking and solvent-mediated interactions. proteopedia.org Key amino acid residues involved in these interactions include Glu 199, His 440, Phe 330, Trp 84, Tyr 334, Tyr 121, Phe 331, Phe 288, Ser 286, Phe 290, Arg 289, Trp 279, and Leu 282. proteopedia.org The association of donepezil with the enzyme involves reversible axial displacement and reorientation within the active site, facilitated by water molecules. nih.govacs.org

Acetylcholine Level Augmentation at Synaptic Clefts

The primary consequence of donepezil's acetylcholinesterase inhibition is the augmentation of acetylcholine levels within the synaptic cleft. patsnap.comnih.gov By preventing the rapid breakdown of acetylcholine, donepezil increases its concentration, thereby prolonging its duration of action and enhancing cholinergic neurotransmission. patsnap.comnih.gov This elevation of acetylcholine levels is crucial for improving cognitive functions such as memory and attention. patsnap.comnih.gov

Studies in rats have demonstrated that donepezil increases acetylcholine concentration in the synaptic cleft, particularly in the hippocampus, primarily through AChE inhibition. nih.govfrontiersin.org For instance, a 14-day administration of donepezil led to a 35% increase in cerebral acetylcholine levels in rat brains. nih.gov This mechanism contributes to the recovery of cholinergic nerve conduction functions. nih.gov

Non-Cholinergic Molecular Targets and Pathways

Nicotinic Acetylcholine Receptor Modulation

Donepezil has been shown to modulate nicotinic acetylcholine receptors (nAChRs). nih.gov This modulation appears to be specific to nAChRs, as responses mediated by AMPA receptors in the same neurons were unaffected by donepezil. nih.gov

The interaction of donepezil with nAChRs can lead to a parallel desensitization of these receptors. nih.gov Specifically, donepezil accelerates the fading of peak amplitudes in responses evoked by repeated nicotine (B1678760) applications and slows the recovery of nicotine currents following exposure to a large, desensitizing dose of the agonist. nih.gov Donepezil's ability to depress even maximal responses to nicotine suggests a noncompetitive mechanism of action. nih.gov Furthermore, this inhibition of nAChRs is voltage and time independent. nih.gov

Crucially, this modulatory effect on nAChRs is distinct from donepezil's acetylcholinesterase inhibitory activity, as it persists even in the absence of free acetylcholine or when AChE has been previously broken down. nih.gov This indicates a direct allosteric modulation of the nicotinic receptor by donepezil. nih.gov Preclinical studies have also indicated that donepezil can increase the density of nAChRs, as evidenced by enhanced nicotine binding in the brains of aged rats. conicet.gov.ar Chronic treatment with donepezil (10 μM for 4 days) in primary cultures of rat cortical neurons has been shown to induce the upregulation of α7-nicotinic receptors and enhance the nicotine-induced increase in intracellular Ca2+ levels. researchgate.net The α7 nAChR is a particularly relevant target, highly expressed in the hippocampus, and considered promising for improving cognitive deficits. researchgate.netplos.org Donepezil's influence on nAChRs may also contribute to neuroprotective effects, potentially by preventing neuronal toxicity through induced receptor inhibition that could mitigate Ca2+ permeability. nih.gov Additionally, donepezil has been implicated in preventing lipopolysaccharide-induced neuroinflammation in rat brains via the α7-nAChR and subsequent activation of the PI3K-Akt pathway. researchgate.net

Alpha-4 Nicotinic Receptor Interactions

Donepezil has been shown to interact with nicotinic acetylcholine receptors (nAChRs). While its primary action is on acetylcholinesterase, some research indicates that Donepezil can influence nAChRs. For instance, studies have explored its effects on α4β2 nAChRs, though direct potentiation at these receptors by Donepezil at typical concentrations has been reported to be limited or absent in some contexts. brieflands.compharm.or.jp

Alpha-7 Nicotinic Receptor Modulation

Donepezil has been demonstrated to stimulate alpha-7 nicotinic acetylcholine receptors (α7 nAChRs). This stimulation plays a role in its neuroprotective effects, particularly in attenuating glutamate (B1630785) excitotoxicity. Activation of α7 nAChRs by Donepezil can lead to the internalization and downregulation of N-methyl-D-aspartate (NMDA) receptors, thereby reducing excessive calcium influx into neurons. brieflands.comnih.govresearchgate.netnih.gov

Glutamatergic System Interactions

Donepezil influences the glutamatergic system, which is crucial for synaptic plasticity and neuronal survival. Excessive NMDA receptor activity can lead to excitotoxicity, a mechanism implicated in neurodegeneration in AD. Donepezil's interaction with this system contributes to its neuroprotective profile. drugbank.combrieflands.commdpi.com

N-methyl-D-aspartate Receptor Modulation

Donepezil has been shown to modulate NMDA receptors. It can attenuate glutamate-induced calcium influx by reducing the levels of the NMDA receptor subunit NR1 on the cell surface. This downregulation of NMDA receptors, following α7 nAChR stimulation, is considered a mechanism underlying Donepezil's neuroprotective effects. While high concentrations of Donepezil might directly block NMDA receptor channels, its therapeutic effects are more likely attributed to indirect mechanisms, such as those involving α7 nAChR stimulation. nih.govresearchgate.netnih.govmdpi.compsu.edu

Some studies indicate that Donepezil can potentiate NMDA-induced currents in certain cortical neurons, suggesting a complex modulation that can vary depending on neuron type and concentration. This potentiation may involve protein kinase C (PKC) and G proteins. pharm.or.jpnih.gov

Excitotoxicity Attenuation Mechanisms

Donepezil's ability to attenuate excitotoxicity is a significant neuroprotective mechanism. Glutamate excitotoxicity, characterized by excessive calcium influx and subsequent activation of pro-apoptotic pathways like caspase-3, is a major contributor to neuronal damage in neurodegenerative diseases. Donepezil reduces glutamate-mediated calcium entry and neuronal death. This protective effect is mediated, in part, by the stimulation of α7 nAChRs, which leads to the internalization of NMDA receptors. brieflands.comnih.govresearchgate.netnih.gov

Data illustrating Donepezil's impact on glutamate-induced excitotoxicity:

| Treatment Group (Pre-incubation 48h, then 24h with glutamate) | Glutamate-induced Ca²⁺ Influx Attenuation | Neuronal Death Attenuation |

| Control (Vehicle alone) | No attenuation | High |

| Donepezil (10 µM) | Significant attenuation nih.gov | Significant attenuation nih.gov |

| Donepezil + Methyllycaconitine (α7 nAChR inhibitor) | Inhibited attenuation nih.gov | Inhibited attenuation nih.gov |

| Donepezil + LY294002 (PI3K inhibitor) | No effect on attenuation nih.gov | Not directly affected |

Sigma-1 Receptor Agonism

Donepezil acts as a high-affinity agonist for the sigma-1 (σ1) receptor. mdpi.comcpn.or.krnih.govresearchgate.net Sigma-1 receptors are intracellular proteins predominantly found in neurons and glial cells, where they function as chaperone proteins in the endoplasmic reticulum. neurologylive.com This agonistic activity is believed to contribute to Donepezil's neuroprotective effects and its ability to improve cognitive deficits, even independent of its acetylcholinesterase inhibitory action. cpn.or.kr Studies using positron emission tomography have confirmed that Donepezil binds to sigma-1 receptors in the living human brain at therapeutic doses. cpn.or.krnih.gov

Key binding affinity data for Donepezil at sigma-1 receptors:

| Receptor | Binding Affinity (Ki) | Reference |

| Sigma-1 Receptor | 14.6 nM psu.edu | psu.edu |

Intracellular Signaling Cascade Engagement

Donepezil engages various intracellular signaling cascades, contributing to its neuroprotective and cognitive-enhancing effects. It has been shown to activate the Phosphatidylinositol 3-kinases/protein kinase B (PI3K-Akt) pathway, which is crucial for neuronal survival and neuroprotection. brieflands.comnih.govresearchgate.netresearchgate.net

Furthermore, Donepezil influences pathways related to learning and memory. It activates a signaling cascade involving muscarinic receptor M1 (M1R), protein kinase C (PKC), Rac, β-PIX, and PAK, which directly influences aversive learning and memory formation. fujita-hu.ac.jpsciencedaily.com Donepezil has also been found to increase the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor vital for synaptic plasticity, neurogenesis, and neuronal survival, and to restore brain-derived neurotrophic factor (BDNF) levels. brieflands.commazums.ac.ir

Data on Donepezil's engagement with intracellular signaling molecules:

| Signaling Molecule/Pathway | Effect of Donepezil | Reference |

| PI3K-Akt pathway | Activation, contributing to neuroprotection and neuronal survival. brieflands.comnih.govresearchgate.net | brieflands.comnih.govresearchgate.net |

| PKC | Activation, leading to phosphorylation of downstream targets like β-PIX and KCNQ2, involved in aversive learning and memory. fujita-hu.ac.jpsciencedaily.com | fujita-hu.ac.jpsciencedaily.com |

| CREB | Increased phosphorylation and expression, vital for TrkB-dependent hippocampal learning, synaptic plasticity, neurogenesis, and neuronal survival. mazums.ac.ir | mazums.ac.ir |

| BDNF | Restoration of serum concentrations to levels observed in age-matched controls in patients with mild to moderate AD, indicating a neuroplasticity impact on the cortex and hippocampus. brieflands.commazums.ac.ir | brieflands.commazums.ac.ir |

| Rac-β-PIX-PAK cascade | Activation downstream of M1R-PKC, enhancing aversive learning. fujita-hu.ac.jpsciencedaily.com | fujita-hu.ac.jpsciencedaily.com |

| KCNQ2 | Direct phosphorylation at threonine 217 by PKC, involved in aversive learning and potentially modulating channel activity. fujita-hu.ac.jpsciencedaily.com | fujita-hu.ac.jpsciencedaily.com |

Preclinical Pharmacological Investigations of Donepezil

In Vitro Pharmacological Characterization

In vitro studies have provided detailed insights into Donepezil's interaction with target enzymes and its effects on neuronal cells. researchgate.netacs.org

Donepezil's primary mechanism involves the inhibition of acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine (B1216132). researchgate.netacs.orghres.ca

Donepezil has been characterized as a reversible, mixed-type inhibitor of acetylcholinesterase, exhibiting both competitive and non-competitive inhibition. researchgate.netacs.org This mixed inhibition suggests that Donepezil can bind to the enzyme at the active site (competitive) as well as at other sites, altering the enzyme's conformation or catalytic efficiency (non-competitive). researchgate.netacs.org Kinetic studies, including Lineweaver-Burk and Dixon plots, have been utilized to confirm this mixed mechanism of action. researchgate.nettandfonline.com For instance, studies on Torpedo californica AChE (TcAChE) have reported Donepezil to be a potent inhibitor with a Ki value of 2.98 ± 0.54 nM. tandfonline.com

| Enzyme Source | Inhibition Type | Ki (nM) | Reference |

|---|---|---|---|

| Torpedo californica AChE | Mixed-type | 2.98 ± 0.54 | tandfonline.com |

| Electric Eel AChE | Mixed-type | Not specified (similar to Donepezil) | researchgate.net |

Donepezil's inhibitory activity against AChE is attributed to its ability to bind to multiple sites within the enzyme's active gorge. researchgate.netacs.orgrsc.org Specifically, it interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. researchgate.netacs.orgrsc.orgplos.org The CAS is crucial for substrate hydrolysis, while the PAS is involved in substrate recognition and amyloid-beta (Aβ) aggregation. rsc.orgmdpi.com Molecular docking and dynamics simulations have shown that Donepezil can bind to the CAS, the acyl pocket, and the PAS, adopting different orientations depending on the enzyme's conformation. researchgate.netacs.orgacs.org Interactions include hydrogen bonds, π-π interactions, and hydrophobic interactions with residues like Asp 74, Tyr 124, Trp 286, Tyr 337, Tyr 341 in the PAS, and Ser 203 and His 447 in the CAS. researchgate.netplos.org This dual-binding characteristic contributes to its potent inhibitory effect and its selectivity for AChE over butyrylcholinesterase (BuChE), with Donepezil being reported to be over 1000 times more potent against AChE than BuChE. nih.govmedsafe.govt.nz

Beyond its cholinesterase inhibition, Donepezil has demonstrated neuroprotective effects in various in vitro cell culture models, suggesting mechanisms independent of its direct enzymatic action. nih.govnih.govresearchgate.netmedchemexpress.com

Studies utilizing neuronal cell viability assays, such as the MTT assay, have shown Donepezil's ability to protect neural cells from various insults. nih.govmedchemexpress.combohrium.comscielo.brfirstwordpharma.com For instance, in PC12 cells, Donepezil significantly antagonized the decrease in cell viability induced by amyloid-beta (Aβ25-35) at concentrations ranging from 5 to 50 μmol/L. nih.gov Donepezil itself, at concentrations from 0.5 μmol/L to 50 μmol/L, generally had no significant effects on cell viability in the absence of neurotoxic agents. nih.gov In other studies, Donepezil (0.01, 0.1, 1, and 10 μM) exhibited significantly increased cell viability in cortical neuronal cells exposed to Aβ42 neurotoxicity, with a maximized viability of 89.2 ± 2.1% (MTT assay). medchemexpress.com Donepezil has also shown protective effects against alcohol-induced toxicity in SH-SY5Y neuroblastoma cells, with 0.1 μM Donepezil providing 80% protection and 1.0 μM Donepezil completely blocking the alcohol effect. bohrium.com

| Cell Line/Model | Insult/Condition | Donepezil Concentration | Observed Effect on Viability | Reference |

|---|---|---|---|---|

| PC12 cells | Aβ25-35 (20 μmol/L) | 5-50 μmol/L | Significantly increased cell viability (e.g., from 57.35 ± 3.95% to 87.35 ± 7.42% with 5-20 μmol/L Donepezil) | nih.gov |

| Cortical neuronal cells | Aβ42 neurotoxicity | 0.01, 0.1, 1, 10 μM | Significantly increased cell viability (maximized 89.2 ± 2.1% in MTT) | medchemexpress.com |

| SH-SY5Y cells | Ethanol-induced toxicity | 0.1 μM, 1.0 μM | 80% protection at 0.1 μM, complete block at 1.0 μM | bohrium.com |

| Rat primary cultured neurons | Ischemic damage (oxygen-glucose deprivation), NMDA excitotoxicity, Aβ toxicity | 0.1, 1, 10 μM | Significantly decreased LDH release in a concentration-dependent manner | researchgate.netnih.gov |

Donepezil has demonstrated the ability to mitigate oxidative stress in neural cells, a key factor in neurodegenerative processes. nih.govkarger.comyuntsg.commdpi.comnih.govnjppp.com Oxidative stress results from an imbalance between reactive oxygen species (ROS) production and the cell's antioxidant defenses, leading to neuronal damage. karger.comnih.gov Donepezil's neuroprotective effects are partly attributed to its antioxidant properties. nih.govnjppp.com Studies have shown that Donepezil can reduce ROS levels in neural cells. nih.govnih.gov For example, in a study using SH-SY5Y neuroblastoma cells, Donepezil-hydroxytyrosol hybrid compounds were effective at reducing ROS amounts to physiological values. nih.gov Donepezil has also been shown to decrease levels of lipid peroxidation (LPO) and increase antioxidant capacity in brain tissues in in vivo models, reflecting its ability to counteract oxidative damage. karger.com Furthermore, Donepezil's neuroprotective mechanism is linked to enhanced phosphorylation of Akt and GSK-3β, and reduced phosphorylation of tau, which are pathways involved in neuronal survival and oxidative stress response. medchemexpress.com

In Vivo Preclinical Studies in Animal Models

Neuroinflammation Research in Animal Models

Astrocytic Activation Modulation

Preclinical studies have demonstrated Donepezil's capacity to modulate astrocytic activation, a key component of neuroinflammation. In a mouse model of Alzheimer's disease (AD), specifically 5xFAD mice, Donepezil significantly reduced amyloid-beta (Aβ)-induced astrocytic activation, along with microglial activation, density, and morphology nih.govresearchgate.net. Furthermore, in mice subjected to a high-fat diet (HFD), Donepezil partially suppressed HFD-induced astrocyte activation in the brain, suggesting a role in mitigating diet-induced neuroinflammatory responses nih.gov.

Table 1: Effects of Donepezil on Astrocytic Activation in Animal Models

| Animal Model | Inducing Agent/Condition | Effect of Donepezil on Astrocytic Activation | Source |

| 5xFAD mice (AD model) | Aβ | Significantly reduced astrocytic activation | nih.govresearchgate.net |

| C57BL/6 mice | High-fat diet (HFD) | Partially suppressed astrocytic activation | nih.gov |

Pro-inflammatory Cytokine Downregulation

Donepezil has shown significant effects in downregulating pro-inflammatory cytokines in various preclinical settings. In BV2 microglial cells and primary astrocytes, Donepezil (at concentrations of 10 or 50 µM) significantly decreased the lipopolysaccharide (LPS)-induced increases in the mRNA levels of several pro-inflammatory cytokines nih.govresearchgate.net. These include cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in LPS-treated wild-type mice, a model of neuroinflammatory disease nih.govresearchgate.net. Additionally, Donepezil has been observed to reduce intra- and extracellular levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-2 (B1167480) (IL-2), interleukin-6 (IL-6), and interleukin-18 (IL-18) in LPS-stimulated murine macrophage cell lines (RAW 264.7) researchgate.net. This anti-inflammatory effect has been noted to be independent of its acetylcholinesterase inhibitory action and is associated with the attenuation of LPS-induced nuclear translocation of nuclear factor-kappa B (NF-κB) researchgate.net.

Table 2: Donepezil's Impact on Pro-inflammatory Cytokines in Preclinical Models

| Cell/Animal Model | Inducing Agent | Pro-inflammatory Cytokines Downregulated | Mechanism (if specified) | Source |

| BV2 microglial cells | LPS | Multiple (mRNA levels) | Suppressed AKT/MAPK signaling, NLRP3 inflammasome, NF-κB/STAT3 phosphorylation | nih.govresearchgate.net |

| Primary astrocytes | LPS | iNOS mRNA levels | Suppressed AKT/MAPK signaling, NLRP3 inflammasome, NF-κB/STAT3 phosphorylation | nih.gov |

| Wild-type mice | LPS | COX-2, IL-6 | Attenuated microglial activation | nih.govresearchgate.net |

| RAW 264.7 macrophages | LPS | TNF-α, IL-1β, IL-2, IL-6, IL-18 | Attenuated NF-κB nuclear translocation | researchgate.net |

Neurotransmitter System Modulation in Animal Brains

Donepezil's influence extends to the modulation of various neurotransmitter systems within the animal brain, primarily through its role as an acetylcholinesterase inhibitor.

Acetylcholine Levels in Brain Regions

As a selective acetylcholinesterase inhibitor, Donepezil functions by slowing the degradation of acetylcholine (ACh), thereby increasing its synaptic availability longdom.orgresearchgate.net. Preclinical studies in rats have consistently shown that Donepezil increases ACh levels in key brain regions, including the hippocampus and cerebral cortex longdom.orgfrontiersin.orgfrontiersin.orgnih.gov. This increase in ACh levels has been observed to be maintained even after chronic administration of Donepezil frontiersin.org. For instance, a single oral dose of 2.5 mg/kg Donepezil in rats inhibited whole brain AChE activity and increased synaptic ACh concentration in the hippocampus nih.gov.

Table 3: Donepezil's Effect on Acetylcholine Levels in Rat Brains

| Brain Region | Effect on Acetylcholine Levels | Administration Regimen (Example) | Source |

| Hippocampus | Increased | Single oral dose (2.5 mg/kg) | nih.gov |

| Cerebral Cortex | Increased | Chronic administration | frontiersin.org |

| General Brain | Increased | Various preclinical studies | longdom.orgfrontiersin.org |

Glutamatergic and Histaminergic System Interactions

Beyond its direct cholinergic effects, Donepezil has demonstrated interactions with other neurotransmitter systems, including glutamatergic and histaminergic pathways. Preclinical evidence indicates that Donepezil offers protective effects against glutamate-induced neurotoxicity nih.gov. The histaminergic system, particularly the H3 histamine (B1213489) receptor (H3R), is distributed on presynaptic membranes of non-histaminergic neurons and plays a role in regulating the release of various neurotransmitters, including glutamate (B1630785) and acetylcholine mdpi.com.

Studies investigating the co-administration of Donepezil with a histamine H3 antagonist (e.g., S 38093) in middle-aged mice have revealed synergistic memory-enhancing effects frontiersin.orgnih.gov. This synergistic effect was mediated by increased neural activity within the septo-hippocampal circuitry and occurred without any observed pharmacokinetic interaction between Donepezil and the H3 antagonist frontiersin.orgnih.gov. Such combination treatments have been shown to recruit multiple neural circuits and neurotransmitter systems, extending beyond the cholinergic system alone frontiersin.org.

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic profile of Donepezil has been extensively characterized in animal models, providing insights into its absorption, distribution, metabolism, and excretion.

Absorption and Distribution Dynamics in Rodents

In rodents, particularly rats, Donepezil is rapidly absorbed following oral administration, with nearly complete absorption longdom.orgresearchgate.net. Maximum plasma concentrations are typically observed within approximately 30 minutes to 4 hours post-administration longdom.orgresearchgate.netnih.gov. Donepezil demonstrates rapid and substantial distribution to various tissues, including the liver, adrenal glands, heart, and brain longdom.org. Crucially, it rapidly crosses the Blood-Brain Barrier (BBB), allowing for its central nervous system activity longdom.orgacs.org. Peak concentration in the brain is generally observed around 2 hours after administration longdom.org. While the plasma level of unchanged Donepezil declines more rapidly than total radioactivity, the brain level of radioactivity closely parallels the plasma level of unchanged Donepezil researchgate.net. Donepezil is primarily metabolized in the liver, producing 14 metabolites, with 6-O-desmethyl donepezil (DMDon) being the main metabolite, which exhibits minimal brain permeability longdom.org.

Table 4: Pharmacokinetic Parameters of Donepezil in Rodents (Oral Administration)

| Parameter | Observation in Rodents (Rats) | Source |

| Absorption Rate | Rapid, nearly complete | longdom.orgresearchgate.net |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes to 4 hours | longdom.orgresearchgate.netnih.gov |

| BBB Permeability | Rapidly crosses BBB | longdom.orgacs.org |

| Time to Peak Brain Concentration | ~2 hours post-administration | longdom.org |

| Primary Metabolic Organ | Liver | longdom.org |

| Major Metabolite | 6-O-desmethyl donepezil (DMDon) with minimal brain permeability | longdom.org |

Blood-Brain Barrier Permeability and Transport Mechanisms

Donepezil readily crosses the blood-brain barrier, a highly selective barrier that regulates the exchange of substances between the bloodstream and the central nervous system longdom.orgmedtechbcn.com. This permeability is essential for donepezil to exert its pharmacological effects within the brain longdom.orgnih.gov. Studies have shown that donepezil concentrations in the brain can be approximately twice as high as those in plasma in rats longdom.org.

Research indicates that the transport of donepezil across the BBB is mediated by active, saturable transport processes, specifically involving organic cation transporters (OCTs) such as choline (B1196258) transport systems (e.g., CHT1 or OCT2) nih.govbiomolther.orgnih.gov. This suggests that donepezil utilizes existing cellular machinery to traverse the endothelial cells of the BBB, rather than relying solely on passive movement nih.gov. The apparent brain uptake clearance of donepezil has been observed to decrease with increasing doses, further supporting the involvement of a saturable transport mechanism nih.gov. Mathematical models also incorporate transcytosis as a key mechanism for donepezil transport into the brain mdpi.comresearchgate.net.

While active transport plays a significant role, the ability of donepezil to cross the BBB also involves diffusion-based mechanisms. Small, lipophilic molecules generally tend to diffuse more easily across the BBB medtechbcn.commdpi.com. Donepezil, being a small molecule, is also influenced by diffusion, which can be affected by the structural integrity of the BBB mdpi.comresearchgate.net. Mathematical models have explored the contribution of anomalous diffusion, particularly in the context of structural damage and waste accumulation in the brain associated with conditions like Alzheimer's disease mdpi.comresearchgate.net.

Tissue Distribution Analyses

In preclinical studies, donepezil has been shown to distribute substantially to various organs following administration. In rats, donepezil is rapidly distributed to the heart and lungs, with concentration-time profiles similar to those in plasma longdom.orglongdom.org. Peak concentrations in the brain are typically observed approximately 2 hours after administration longdom.orglongdom.org. Beyond the brain, donepezil is significantly distributed to the liver, which is a major site of its metabolism, as well as to the adrenal glands and heart longdom.orglongdom.orgnih.gov. The adrenal glands, in particular, have shown high levels of donepezil distribution, second only to the liver in some studies plos.org.

| Organ | Relative Distribution (Example from Rat Studies) | Notes |

|---|---|---|

| Liver | Highest | Major metabolic organ longdom.orglongdom.orgnih.gov |

| Adrenal Glands | Second Highest | High distribution, high AChE activity plos.org |

| Brain | Significant | Peak concentration ~2 hours post-administration; concentrations ~twice plasma levels longdom.orglongdom.org |

| Heart | Rapidly distributed | Concentration-time profiles similar to plasma longdom.orglongdom.org |

| Lungs | Rapidly distributed | Concentration-time profiles similar to plasma longdom.orglongdom.org |

| Kidneys | Involved in elimination | nih.gov |

| Spleen | Detected | nih.gov |

Pharmacodynamic Relationship in Animal Models

The pharmacodynamic effects of donepezil in animal models are closely linked to its concentration in the brain and its ability to inhibit acetylcholinesterase. Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been instrumental in understanding these relationships longdom.orgresearchgate.netnih.gov.

Studies in animal models, particularly mice and rats, have demonstrated a positive correlation between plasma and brain concentrations of donepezil nih.govbiomolther.orgresearchgate.net. Brain donepezil levels have been found to be higher than plasma levels, with tissue-to-plasma ratios ranging from approximately 3.3 to 5.2 in mice nih.govbiomolther.org. This strong correlation suggests that plasma donepezil concentrations can serve as a predictive marker for its levels in the brain, which is crucial for its pharmacological effects longdom.orgbiomolther.orgresearchgate.netresearchgate.net.

| Animal Model | Correlation (Brain vs. Plasma) | R² Value (Example) | Notes |

|---|---|---|---|

| Mice | Positive Correlation | 0.9800 (p<0.001) nih.govbiomolther.orgresearchgate.net | Brain concentrations typically 3-4 times higher than plasma biomolther.org |

| Rats | Roughly Coincides | Not explicitly given, but noted as similar longdom.orglongdom.org | ACh levels in brain coincide with plasma levels longdom.org |

Donepezil's primary pharmacodynamic effect is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine longdom.orglongdom.orgrndsystems.com. Preclinical studies have consistently shown that AChE activity is inhibited in a concentration-dependent manner by donepezil biomolther.orgresearchgate.netbiomolther.org. In hairless rats, a maximum AChE inhibition of 31.5 ± 5.7% was observed after donepezil treatment, and plasma AChE activity was negatively correlated with plasma donepezil concentration biomolther.orgresearchgate.netbiomolther.org. This indicates that as donepezil concentrations increase, AChE activity decreases, leading to higher levels of acetylcholine in the brain biomolther.orgbiomolther.org. The pharmacological effects, including improvements in learning and memory in rodent models, have been directly linked to the concentration of donepezil in the brain and the resulting AChE inhibition nih.govbiomolther.orgresearchgate.netresearchgate.net. An efficacious target concentration in the brain for improving learning and memory in rodents has been identified as approximately 46.5 ± 3.5 ng/g nih.govbiomolther.orgresearchgate.netresearchgate.net.

| Parameter | Observation in Animal Models | Notes |

|---|---|---|

| AChE Inhibition | Concentration-dependent | Maximal inhibition of ~30-40% observed in rat plasma biomolther.orgresearchgate.netbiomolther.org |

| Plasma AChE Activity vs. Donepezil Conc. | Negatively correlated | R²=0.5099 in rat plasma biomolther.orgresearchgate.netbiomolther.org |

| Efficacious Brain Concentration | 46.5 ± 3.5 ng/g in rodents | Correlated with improved learning and memory nih.govbiomolther.orgresearchgate.netresearchgate.net |

Synthetic Strategies and Medicinal Chemistry of Donepezil

Structure-Activity Relationship (SAR) of Donepezil and Its Derivatives

Indanone Moiety Modifications

Substituent Effects on Activity

Modifications to the indanone core and other aromatic systems have shown varying impacts on activity. For instance, the presence of methoxy (B1213986) groups on the indanone moiety, as seen in donepezil, is crucial for its interaction with AChE. researchgate.net Replacing the indanone part with other heterocyclic rings, such as pyridine (B92270), can lead to compounds exhibiting both AChE and monoamine oxidase (MAO) inhibition. scielo.brscielo.brresearchgate.net Some derivatives have also seen the indanone part replaced with tetralone, oxindole, or phthalimide, often with retention of activity. scielo.brscielo.br

The introduction of a double bond on the indanone moiety in donepezil analogues has been proposed to confer BACE-1 inhibitory activity due to increased structural rigidity. nih.gov

N-Benzylpiperidine Moiety Modifications

The N-benzylpiperidine moiety is a critical component for donepezil's interaction with the catalytic active site (CAS) of AChE. scielo.brsci-hub.sersc.orgresearchgate.net Modifications to this part have been extensively investigated.

Substitution on the benzyl (B1604629) group can influence activity. While most changes to the benzyl subunit tend to reduce activity, specific substitutions, particularly in the meta- and para-positions, have been shown to improve inhibition. sci-hub.se For example, some studies indicate that substituting the C-2 or C-3 position of the N-benzyl pendent with a halogen, methyl, or methoxy group can significantly improve anti-AChE activity, whereas substitution at C-4 may diminish it. tandfonline.com The introduction of a fluorine atom at the ortho position of the benzyl group in certain derivatives has been observed to amplify π-π interactions with the AChE enzyme. scielo.br

Modifications to the piperidine (B6355638) ring itself have also been explored. Replacing the piperidine with other N-saturated ring systems of different sizes, such as benzylpyridine, pyridyl methylpiperidine, benzylpiperazine, or pyrimidyl piperazine, has yielded compounds with promising anti-Alzheimer activities. scielo.brscielo.brresearchgate.net For instance, incorporating benzylpiperazine has been shown to produce potent AChE inhibitors. scielo.brscielo.br Additionally, the basicity of the piperidine nitrogen is a key factor in maintaining activity. sci-hub.se

Linker Region Modifications

The methylene (B1212753) linker connecting the indanone and N-benzylpiperidine moieties in donepezil plays a crucial role in positioning the pharmacophores within the enzyme's active site. scielo.brrsc.orgtandfonline.com The length and nature of this linker significantly affect inhibitory activity.

Studies on donepezil analogues have demonstrated that changing the alkyl linker length can impact activity. For example, a propylene (B89431) linker has been found to enhance activity compared to methylene, ethylene, butylene, or pentylene linkers. sci-hub.se

| Linker Length | AChE IC50 (nM) |

|---|---|

| Propylene | 1.5 sci-hub.se |

| Methylene | 5.7 sci-hub.se |

| Pentylene | 14 sci-hub.se |

| Ethylene | 30 sci-hub.se |

| Butylene | 35 sci-hub.se |

In other hybrid molecules, the influence of linker length has been observed, with increased length sometimes resulting in decreased activity against AChE. nih.gov Conversely, some studies suggest that shorter linkers between chalcones and donepezil can be beneficial for cholinesterase inhibition. mdpi.com The flexibility and steric/electronic effects of substituents within the linker region are also important. researchgate.netnih.gov

Stereochemical Considerations in Donepezil Analogs

Donepezil itself is used as a racemic mixture. scielo.br While many early SAR studies on donepezil and its analogues were conducted using racemic mixtures, the stereochemical aspects of donepezil analogs have been considered. sci-hub.se The introduction of a double bond, replacing a stereocenter between the indanone and N-benzylpiperidine moieties, can impact the inhibition activity on AChE, potentially reducing it compared to donepezil, but offering new possibilities for dual activity against other targets like BACE-1 due to increased rigidity. nih.gov

Donepezil Based Hybrid Molecules and Multi Target Ligands

Design Principles for Multifunctional Agents

The design of Donepezil-based multifunctional agents is predicated on the "one drug, multiple targets" paradigm, seeking to overcome the limitations of single-target drugs in complex neurodegenerative disorders like AD mdpi.comnih.govnih.gov. This strategy involves modifying the core structure of Donepezil, particularly its N-benzylpiperidine and dimethoxy indanone moieties, or linking it with other pharmacophores known to interact with different AD-related targets scielo.brmdpi.comnih.gov.

Key design principles include:

Pharmacophore Hybridization : Covalently linking Donepezil's active fragments with other bioactive moieties that possess desirable properties (e.g., antioxidant, anti-inflammatory, metal-chelating, or β-secretase-1 inhibitory activities) scielo.brmdpi.comnih.gov.

Structure-Activity Relationship (SAR) Optimization : Systematically altering Donepezil's structural components (e.g., replacing the indanone part, modifying linkers, or introducing new heterocyclic rings) to achieve balanced inhibition across multiple targets while maintaining or improving cholinesterase inhibition scielo.brmdpi.comrsc.org.

Addressing Multiple Pathological Pathways : Developing compounds that not only inhibit cholinesterases but also target Aβ aggregation, oxidative stress, neuroinflammation, and metal dyshomeostasis, which are all implicated in AD progression scielo.brmdpi.comnih.gov.

Improved Pharmacokinetic Properties : Designing molecules with enhanced blood-brain barrier (BBB) penetration and reduced toxicity, crucial for central nervous system (CNS) active drugs scielo.brmdpi.comrsc.orgfrontiersin.org.

This rational design approach aims to create more efficacious therapeutic agents that can simultaneously intervene in various pathological cascades, potentially leading to improved patient outcomes compared to conventional single-target therapies mdpi.com.

Hybridization with Other Pharmacophores

The structural versatility of Donepezil, particularly its N-benzylpiperidine moiety, makes it an excellent scaffold for hybridization strategies mdpi.com. By combining this motif with other pharmacophores, researchers have developed novel compounds with enhanced inhibitory activities against various AD-related targets mdpi.com.

Cholinesterase/Monoamine Oxidase Dual Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of monoamine neurotransmitters, and their elevated activity is associated with AD pathology scielo.brfrontiersin.orgresearchgate.net. Dual inhibitors targeting both cholinesterases (AChE and BuChE) and MAOs offer a promising multi-target approach.

Research has shown that replacing the indanone part of Donepezil with other heterocyclic rings, such as pyridine (B92270) or chromone (B188151), can lead to compounds exhibiting dual AChE and MAO inhibition scielo.brrsc.orgnih.gov. For instance, derivatives containing propargylamine (B41283) have demonstrated both AChE and MAO inhibitory properties scielo.br.

Li et al. (2016) synthesized Donepezil derivatives by linking the benzylpiperidine part of Donepezil with benzamide (B126) and picolinamide (B142947) moieties derived from the MAO inhibitor lazabemide (B1674597) scielo.br. Compound 18 from this series displayed potent inhibition of cholinesterases and acceptable inhibitory activity against MAO-A and MAO-B scielo.brtandfonline.com.

Table 1: Cholinesterase and Monoamine Oxidase Inhibitory Activity of Compound 18 scielo.brtandfonline.com

| Enzyme | IC50 (µM) |

| Electric Eel AChE | 0.220 |

| Equine BuChE | 1.23 |

| Human AChE | 0.454 |

| MAO-A | 13.4 |

| MAO-B | 3.14 |

Another example includes chromone and Donepezil hybrids that showed potent inhibitory activity towards BuChE and AChE, alongside MAO-A/B inhibition researchgate.netnih.gov. Compound 14, a chromone-Donepezil hybrid, exhibited strong AChE inhibition (IC50 = 0.272 µM) and high selectivity for hMAO-B (SI = 247) rsc.org.

Cholinesterase/Beta-Secretase-1 Dual Inhibitors

Beta-secretase-1 (BACE-1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of amyloid precursor protein (APP) leading to Aβ peptide formation scielo.brrsc.orgresearchgate.net. Dual inhibition of AChE and BACE-1 is a highly sought-after strategy to address both cholinergic deficits and amyloid pathology.

Studies have reported the synthesis of hybrid molecules combining the N-benzylpiperidine part of Donepezil with BACE-1 inhibitors scielo.brrsc.org. For example, a series of new hybrid molecules produced by attaching the N-benzylpiperidine part of Donepezil to a BACE-1 inhibitor via an isophthalamide (B1672271) group showed dual inhibition of AChE and BACE-1 enzymes scielo.br. Compound 13 from this series was particularly prominent scielo.br.

Table 2: Cholinesterase and BACE-1 Inhibitory Activity of Compound 13 scielo.br

| Enzyme | IC50 (µM) |

| AChE | 1.83 ± 0.12 |

| BACE-1 | 0.567 ± 0.159 |

Other Donepezil analogues have also demonstrated BACE-1 inhibitory activity researchgate.netnih.gov. Some Donepezil analogues with aromatic substituents were found to be potent inhibitors of both AChE and BuChE, with five of them also inhibiting BACE-1 nih.gov. Compound 8t, a Donepezil analogue, showed superior inhibition of human AChE (IC50 = 0.0018 ± 0.0006 μM) compared to Donepezil itself (IC50 = 0.032 ± 0.011 μM) and also inhibited BACE-1 nih.gov.

Hybrids with Antioxidant Moieties (e.g., Ferulic Acid)

Oxidative stress is a significant contributor to neurodegeneration in AD scielo.brmdpi.comnih.gov. Hybridizing Donepezil with antioxidant moieties aims to provide neuroprotection in addition to cholinergic enhancement. Ferulic acid, a natural phenolic compound with potent antioxidant and anti-inflammatory properties, has been a common choice for such hybridization scielo.brtandfonline.comnih.gov.

Benchekroun et al. synthesized Donepezil-ferulic acid hybrid compounds that exhibited prominent antioxidant activity and selective inhibition of equine BuChE scielo.br. Compounds 49 and 50 were noted as potent BuChE inhibitors, with IC50 values of 10.39 ± 0.48 nM and 20.1 ± 1.9 nM, respectively, and showed oxygen radical absorbing capacities of 8.71 ± 0.20 μmol and 8.48 ± 0.33 μmol, respectively scielo.br.

Xu et al. (2016) also developed Donepezil-ferulic acid hybrids, with compound 53 demonstrating significant inhibition of electric eel AChE (IC50 = 0.398 μM) and equine BuChE (IC50 = 0.976 μM), along with notable antioxidant activity (1.78 Trolox equivalents) scielo.br. Dias et al. synthesized Donepezil-ferulic acid hybrids, with compound 51 showing potent activity against AChE (IC50 = 0.46 μM) and antioxidant potential scielo.br.

Sang et al. synthesized ferulic acid-O-alkylamine derivatives by attaching the benzylpiperidine part of Donepezil with ferulic acid, resulting in compounds with BuChE inhibitory and antioxidant activity scielo.br. Compound 52 was identified as an excellent inhibitor of BuChE (IC50 = 0.021 μM) and AChE (IC50 = 2.13 μM), and also inhibited Aβ aggregation (50.8 ± 0.82%) scielo.br.

Table 3: Cholinesterase Inhibition and Antioxidant Activity of Donepezil-Ferulic Acid Hybrids scielo.brnih.govnih.gov

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Antioxidant Activity (ORAC/Trolox Equiv.) |

| 49 | NT | 0.01039 ± 0.00048 | 8.71 ± 0.20 μmol ORAC |

| 50 | NT | 0.0201 ± 0.0019 | 8.48 ± 0.33 μmol ORAC |

| 51 | 0.46 | NT | Antioxidant potential (details not specified) |

| 52 | 2.13 | 0.021 | Antioxidant activity (details not specified) |

| 53 | 0.398 | 0.976 | 1.78 Trolox equivalents |

NT = Not Tested

Donepezil has also been combined with other natural compounds like curcumin (B1669340) and flavonoids, exhibiting antioxidant activities in addition to cholinesterase inhibition scielo.brmdpi.comrsc.orgnih.gov. For instance, Donepezil-curcumin hybrids demonstrated strong AChE inhibition, Aβ aggregation inhibition, and significant antioxidant activity mdpi.comrsc.org.

Hybrids with Anti-inflammatory Components

Neuroinflammation is a critical component of AD pathogenesis, contributing to neuronal damage and disease progression mdpi.comnih.gov. Donepezil itself has demonstrated anti-inflammatory properties independent of its AChE inhibitory action nih.govresearchgate.net. It has been shown to reduce levels of inflammatory mediators like TNF-α, IL-1β, IL-2, IL-6, and IL-18, and attenuate NF-κB nuclear translocation in macrophage cells researchgate.net.

Hybrid molecules incorporating anti-inflammatory components are designed to leverage this property. For example, compound 51, a Donepezil-ferulic acid hybrid, exhibited anti-inflammatory potential by inhibiting COX-1, COX-2, and lipooxygenase (5-LOX) enzymes scielo.br. Other Donepezil derivatives have also been explored for their anti-inflammatory effects scielo.br.

Metal Chelating Donepezil Derivatives

Metal ion dyshomeostasis, particularly involving copper, iron, and zinc, is implicated in AD, contributing to Aβ aggregation and oxidative stress scielo.brnih.govnih.gov. Donepezil derivatives designed with metal-chelating properties aim to mitigate these effects.

Compound 18, a Donepezil-lazabemide hybrid, showed metal-chelating properties in addition to its cholinesterase and MAO inhibitory activities scielo.br. Another example is a new hybrid of Donepezil-8-hydroxyquinoline (compound 25), which exhibited mixed-type AChE inhibitory effects and metal-chelating characteristics rsc.org. These compounds can complex with metal ions like Cu(II), Zn(II), and Fe(III) frontiersin.orgnih.gov.

Donepezil-tenuazonic acid conjugates have also been synthesized as novel multitarget anti-AD ligands, with compound 11 demonstrating potent chelating abilities for Fe(III), Cu(II), and Zn(II) (pFe = 16.6, pCu = 11.6, pZn = 6.0 at pH 7.4), alongside AChE and Aβ aggregation inhibition nih.gov. The ability of these compounds to chelate metals can prevent the accumulation and precipitation of Aβ nih.govtandfonline.com.

Table 4: Metal Chelating Donepezil Derivatives and Their Properties scielo.brnih.govrsc.orgfrontiersin.orgtandfonline.comnih.govresearchgate.net

| Compound / Hybrid Type | Key Metal Chelated | Additional Activities |

| Compound 18 | Metals (unspecified) | ChE/MAO inhibition, BBB penetration |

| Donepezil-8-hydroxyquinoline (Compound 25) | Cu(II) | Mixed-type AChE inhibition |

| Donepezil-Tenuazonic Acid (Compound 11) | Fe(III), Cu(II), Zn(II) | AChE inhibition, Aβ aggregation inhibition |

| Donepezil-Curcumin Hybrids | Cu(II) | AChE inhibition, Aβ aggregation inhibition, antioxidant activity |

| Piperazine derivative 12 (SON38) researchgate.net | Cu(II) (pCu = 7.9) | Potent and selective AChE inhibition |

Advanced Research Methodologies Applied to Donepezil

Analytical Techniques for Preclinical Quantification

The accurate quantification of Donepezil in biological samples is paramount for assessing its behavior in vivo, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Various sophisticated analytical techniques have been developed and validated for this purpose in preclinical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly selective and sensitive technique widely utilized for the quantification of Donepezil in biological matrices during preclinical investigations plos.orgplos.orgnih.gov. Its high sensitivity allows for the detection of low concentrations of the compound, which is critical for comprehensive pharmacokinetic studies. Multiple Reaction Monitoring (MRM) is a common detection mode in LC-MS/MS, contributing to its high selectivity plos.orgnih.govplos.org.

Sample preparation for LC-MS/MS typically involves approaches such as protein precipitation (PP) or liquid-liquid extraction (LLE) to isolate Donepezil from complex biological samples and minimize matrix effects during electrospray ionization (ESI) plos.orgplos.orgmdpi.com. Internal standards, such as icopezil (B127800) or donepezil-D4, are commonly employed to enhance the accuracy and reproducibility of the quantification plos.orgnih.gov.

Detailed Research Findings (LC-MS/MS): A method developed for Donepezil quantification in rat plasma utilized liquid-liquid extraction followed by LC-MS/MS, requiring only 20 µL of plasma and employing icopezil as the internal standard plos.org. This method demonstrated a wide dynamic range from 0.5 ng/mL to 1,000 ng/mL, with a lower limit of quantitation (LLOQ) of 0.5 ng/mL plos.org. Accuracy ranged from 96.0% to 109.6%, and precision was ≤13.9%, with a coefficient of determination (r²) ≥0.9999 plos.org. Chromatographic separation was achieved using a Phenomenex Luna Omega Polar C18 column with a mobile phase consisting of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile (B52724), at a flow rate of 0.25 mL/min plos.org.

Another UPLC-MS/MS method for Donepezil in human plasma used liquid-liquid extraction with a mixture of hexane (B92381) and ethyl acetate (B1210297) nih.gov. The analysis was performed on a Thermo Hypersil Gold C18 column with an isocratic mobile phase of 5% acetic acid in 20 mM ammonium (B1175870) acetate buffer (pH 3.3) and 100% acetonitrile nih.gov. This method achieved a short run time of 3 minutes and an injection volume of 3 µL, with inter- and intra-batch accuracies ranging from 98.0% to 110.0% and precision below 8% nih.gov.

A simultaneous quantification method for Donepezil and other compounds in rat plasma employed LC-MS/MS with plasma protein precipitation using methanol (B129727) mdpi.com. An Imtakt Cadenza® CD-C18 column was used with an isocratic mobile phase of 0.1% formic acid in water and methanol (20:80, v/v) at a flow rate of 0.2 mL/min mdpi.com. The method was linear for Donepezil over a concentration range of 2–500 ng/mL with a correlation coefficient (r²) ≥ 0.99 mdpi.com.

Table 1: Summary of LC-MS/MS Methods for Donepezil Preclinical Quantification

| Parameter | LC-MS/MS Method 1 (Rat Plasma) plos.org | LC-MS/MS Method 2 (Human Plasma) nih.gov | LC-MS/MS Method 3 (Rat Plasma, Simultaneous) mdpi.com |

| Sample Matrix | Rat Plasma | Human Plasma | Rat Plasma |

| Sample Prep | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |

| Internal Standard | Icopezil | Donepezil-D4 | Donepezil-d7 |

| Column | Phenomenex Luna Omega Polar C18 (2.1×100 mm, 3 µm) | Thermo Hypersil Gold C18 (150 × 2.1 mm, 1.9 µm) | Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm) |

| Mobile Phase | 0.1% formic acid in water (A) & 0.1% formic acid in acetonitrile (B) | 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3) (A) & 100% acetonitrile (B) | 0.1% formic acid in water & methanol (20:80, v/v) |

| Flow Rate | 0.25 mL/min | 0.3 mL/min | 0.2 mL/min |

| Run Time | Not explicitly stated, but fast | 3 min | 5 min |

| Linearity Range | 0.5 – 1,000 ng/mL | Not explicitly stated, but method validated for quantification | 2 – 500 ng/mL |

| LLOQ | 0.5 ng/mL | Not explicitly stated | Not explicitly stated, but implied by linearity range |

| Detection Mode | MRM (Positive Ion Mode) | MRM (Positive Ion Mode) | MRM (Positive Ion Mode) |

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with UV or Photodiode Array (PDA) detectors, is another established technique for the preclinical quantification of Donepezil nih.govrjptonline.orgrjptonline.orgnih.gov. While generally less sensitive than LC-MS/MS, well-developed HPLC methods can still provide sufficient sensitivity for pharmacokinetic studies, especially when Donepezil concentrations are within their quantifiable range nih.govnih.govrsc.org.

Sample preparation for HPLC methods commonly involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve adequate purification of the analyte from biological matrices nih.govrsc.orgresearchgate.net. Internal standards, such as loratadine, are frequently used to ensure method accuracy and precision nih.govrjptonline.orgrjptonline.org.

Detailed Research Findings (HPLC): A sensitive and robust HPLC-PDA assay was developed for the determination of Donepezil hydrochloride in rat plasma and tissues nih.govrsc.org. This method utilized solid-phase extraction for sample preparation and achieved separation on a Waters Nova-Pak C18 column nih.govrsc.org. The isocratic mobile phase consisted of acetonitrile and ammonium formate (B1220265) (pH 6.4; 0.01 M) in a 62:38% v/v ratio, at a flow rate of 1 mL/min nih.govrsc.org. The method exhibited linearity in the concentration range of 50–5000 ng/mL, with an LLOQ of 50 ng/mL and a short analysis run time of 6 minutes nih.govrsc.orgrsc.org. This method was successfully applied to studies of compartmental pharmacokinetics, tissue distribution, and pharmacodynamics nih.govrsc.org.

Another RP-HPLC bioanalytical method with a PDA detector was developed for Donepezil HCl estimation in rabbit plasma rjptonline.orgrjptonline.org. This method used an Inertsil ODS column (150mm x 4.6mm, 5.0µm particle size) and a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (70:30 v/v) at a flow rate of 1 mL/min rjptonline.orgrjptonline.org. It showed linearity in the range of 5-200 ng/mL with an LLOQ of 0.9 ng/mL and a rapid analysis time of 6 minutes rjptonline.orgrjptonline.org.

Earlier HPLC methods also reported the quantification of Donepezil with UV detection, with a lowest quantifiable concentration of 2.0 ng/mL nih.gov. These methods were crucial for characterizing Donepezil's pharmacokinetic disposition, which was observed to be linear and dose-proportional following single-dose administration in preclinical studies nih.gov.

Table 2: Summary of HPLC Methods for Donepezil Preclinical Quantification

| Parameter | HPLC Method 1 (Rat Plasma & Tissues) nih.govrsc.org | HPLC Method 2 (Rabbit Plasma) rjptonline.orgrjptonline.org | HPLC Method 3 (Plasma, UV detection) nih.gov |

| Sample Matrix | Rat Plasma & Tissues | Rabbit Plasma | Plasma |

| Sample Prep | Solid-Phase Extraction (SPE) | Not explicitly detailed, but extracted | Centrifugation |

| Internal Standard | Loratadine | Loratadine | Not explicitly stated |

| Column | Waters Nova-Pak C18 (3.9 × 150 mm, 4 µm) | Inertsil ODS (150mm x 4.6mm, 5.0µm) | Not explicitly stated, but C18 is common |

| Mobile Phase | Acetonitrile & ammonium formate (pH 6.4; 0.01 M) (62:38% v/v) | 0.1% trifluoroacetic acid & acetonitrile (70:30 v/v) | Not explicitly stated |

| Flow Rate | 1 mL/min | 1 mL/min | Not explicitly stated |

| Run Time | 6 min | 6 min | Not explicitly stated |

| Linearity Range | 50 – 5000 ng/mL | 5 – 200 ng/mL | Not explicitly stated, but lowest quantifiable conc. 2.0 ng/mL |

| LLOQ | 50 ng/mL | 0.9 ng/mL | 2.0 ng/mL |

| Detection Mode | PDA | PDA | UV |

Emerging Research Frontiers and Future Directions for Donepezil Research

Exploration of Donepezil's Efficacy in Non-Cholinergic Pathways for Neuroprotection

While the cognitive-enhancing effects of donepezil are attributed to its inhibition of acetylcholinesterase, a growing body of evidence indicates that its neuroprotective actions are not solely dependent on this mechanism. Researchers are now exploring several non-cholinergic pathways through which donepezil may exert its beneficial effects.

One of the most promising areas of investigation is the interaction of donepezil with sigma-1 (σ1) receptors. Donepezil is a high-affinity sigma-1 receptor agonist, and this interaction is believed to contribute significantly to its neuroprotective and anti-amnesic properties. nih.govnih.gov Studies have shown that the neuroprotective effects of donepezil against amyloid-beta (Aβ)-induced toxicity are, in part, mediated through its agonistic activity at the sigma-1 receptor. nih.gov This dual action may explain its sustained therapeutic activity compared to other cholinesterase inhibitors that lack this property. nih.gov The activation of sigma-1 receptors can modulate calcium homeostasis, reduce endoplasmic reticulum stress, and promote mitochondrial function, all ofwhich are crucial for neuronal survival. researchgate.net

Another critical non-cholinergic mechanism is the modulation of the N-methyl-D-aspartate (NMDA) receptor. Glutamate-induced excitotoxicity, mediated by overstimulation of NMDA receptors, is a key pathological process in neurodegenerative diseases. ox.ac.uksnmjournals.org Research has demonstrated that donepezil can protect neurons from this excitotoxicity. ox.ac.uknih.gov This neuroprotection involves the stimulation of alpha7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs), which subsequently leads to the internalization of NMDA receptors, reducing their presence on the cell surface and thereby decreasing glutamate-mediated calcium influx. ox.ac.uksnmjournals.org This action is independent of its acetylcholinesterase inhibition and highlights a direct neuroprotective capability against excitotoxic insults. nih.govnih.gov

Furthermore, donepezil has been shown to possess anti-apoptotic (cell death) properties. For instance, in preclinical models, donepezil has been found to counteract morphine-induced apoptosis. snmjournals.org This protective effect is mediated through the regulation of Toll-like receptors (TLR2 and TLR4) and the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins. snmjournals.org By preventing the detrimental changes in gene expression induced by neurotoxic insults, donepezil can help preserve neuronal integrity.

Table 1: Key Non-Cholinergic Neuroprotective Pathways of Donepezil

| Pathway/Target | Mechanism of Action | Key Findings in Preclinical Models |

|---|---|---|

| Sigma-1 (σ1) Receptor | Agonism | Contributes to anti-amnesic and neuroprotective effects against amyloid-beta toxicity. nih.gov |

| NMDA Receptor | Down-regulation/Internalization | Attenuates glutamate-induced excitotoxicity by reducing cell surface NMDA receptors. ox.ac.uksnmjournals.org |

| Anti-Apoptotic Pathways | Modulation of Bcl-2 family proteins and Toll-like receptors | Prevents morphine-induced changes in Bax/Bcl2 expression and TLR2/4 gene expression. snmjournals.org |

| Amyloid-Beta (Aβ) Toxicity | Reduction of Aβ-induced cell death | Decreases lactate (B86563) dehydrogenase (LDH) release in neuronal cultures exposed to Aβ. nih.gov |

| Ischemia/Oxygen-Glucose Deprivation | Protection against ischemic damage | Reduces neuronal damage in models of oxygen-glucose deprivation. nih.govnih.gov |

Development of Novel Brain-Targeted Delivery Systems for Donepezil Analogs

A significant challenge in treating neurodegenerative disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Conventional oral administration of donepezil can lead to systemic side effects and limited brain bioavailability. nih.gov To overcome these hurdles, research is actively focused on developing novel brain-targeted delivery systems for donepezil and its analogs.

Nanotechnology-based drug delivery systems are at the forefront of this research. nih.gov These systems, including nanoparticles, liposomes, and nanoemulsions, are designed to encapsulate donepezil, protecting it from degradation and facilitating its transport into the brain. nih.govsnmjournals.org For instance, donepezil-loaded poly(lactic-co-glycolic acid) (PLGA)-poly(ethylene glycol) (PEG) nanoparticles have been shown to cross the BBB and exhibit neuroprotective effects against Aβ fibrils in preclinical models. researchgate.net

The intranasal (nose-to-brain) delivery route is another promising strategy that bypasses the BBB, allowing for direct drug delivery to the central nervous system. nih.govnih.gov This route takes advantage of the olfactory and trigeminal neural pathways. nih.gov Various formulations have been developed to enhance intranasal delivery, such as:

Liposomes: These lipid-based vesicles can encapsulate donepezil and have been shown to increase its concentration in the brain following intranasal administration. snmjournals.orgsnmjournals.org

Nanoemulsions: These are colloidal dispersions that can improve the solubility and permeability of donepezil across the nasal mucosa. nih.govsnmjournals.org

Transfersomes: These are highly deformable vesicles that can squeeze through the tight junctions of the nasal epithelium, enhancing drug absorption. Hyaluronic acid-coated transfersomes have demonstrated a high drug targeting efficiency to the brain. nih.gov

More advanced bio-inspired systems are also being explored. Extracellular vesicles (EVs), for example, have been shown to be more efficient than synthetic nanoparticles in crossing the BBB and delivering donepezil to the brain parenchyma in zebrafish larvae. nih.gov Dendrimer-donepezil conjugates have also been synthesized and have demonstrated a four-fold increase in brain uptake compared to the free drug. nih.gov

Table 2: Characteristics of Novel Donepezil Delivery Systems

| Delivery System | Key Features | Notable In Vitro/In Vivo Findings |

|---|---|---|

| Extracellular Vesicles (EVs) | Bio-inspired, efficient BBB crossing | Showed presence in brain parenchyma, unlike synthetic nanoparticles which remained in the bloodstream in zebrafish. nih.gov |

| Hyaluronic Acid-Coated Transfersomes | Enhanced mucoadhesion and penetration | Achieved a direct nose-to-brain transport percentage of 80.32%. nih.govresearchgate.net |

| Liposome-based In Situ Gel | Intranasal delivery with sustained release | Resulted in significantly higher brain drug concentrations (1239.61 ± 123.60 pg/g) compared to other routes. snmjournals.orgnih.gov |

| PLGA-b-PEG Nanoparticles | Biocompatible and biodegradable polymer | Enhanced learning and memory function in a beta-amyloid rat model. researchgate.net |

| PAMAM Dendrimer Conjugates | Covalent drug attachment | Achieved a 4-fold increase in brain uptake of donepezil. nih.gov |

Synergistic Combination Strategies in Preclinical Models

The multifaceted nature of neurodegenerative diseases suggests that combination therapy may be more effective than monotherapy. Preclinical research is actively exploring synergistic strategies that combine donepezil with other compounds to enhance its therapeutic efficacy.

A notable example is the combination of donepezil with sigma-1 receptor agonists like PRE-084 and ANAVEX2-73. In a mouse model of amyloid-induced memory impairment, the combination of these agonists with donepezil resulted in a synergistic protective effect, as indicated by a combination index of less than one. nih.govnih.gov This synergy is thought to arise from an interrelated mechanism involving both sigma-1 receptors and α7 nicotinic ACh receptors. nih.gov In contrast, the combination of donepezil with the NMDA receptor antagonist memantine (B1676192) did not show synergy and, in some cases, exhibited an antagonistic effect in the same preclinical model. nih.gov

Combining donepezil with natural compounds is another area of interest. Curcumin (B1669340), a polyphenol with potent antioxidant and anti-inflammatory properties, has been studied in combination with donepezil. In a Drosophila melanogaster model of aluminum-induced toxicity, the combination of curcumin and a lower dose of donepezil significantly improved memory and biochemical markers more than donepezil alone. nih.gov This suggests that curcumin can enhance the therapeutic effects of donepezil, potentially by targeting oxidative stress and neuroinflammation pathways. nih.govfrontiersin.org

Furthermore, the combination of donepezil with FK962, a compound that promotes somatostatin (B550006) production, has shown synergistic effects on cognition in rats. snmjournals.org A low-dose combination of both drugs produced a significantly greater improvement in cognition than either drug administered alone. snmjournals.org This highlights the potential of targeting multiple neurotransmitter systems to achieve enhanced therapeutic outcomes.

Table 3: Preclinical Synergistic Combination Strategies with Donepezil

| Combination Agent | Preclinical Model | Key Findings |

|---|---|---|

| Sigma-1 Receptor Agonists (PRE-084, ANAVEX2-73) | Mouse model of amyloid-induced memory impairment | Synergistic protective effect (Combination Index < 1). nih.govnih.gov |

| Curcumin | Drosophila melanogaster model of aluminum-induced toxicity | Combination with low-dose donepezil was more effective in improving memory and biochemical markers than donepezil alone. nih.gov |

| FK962 (Somatostatin promoter) | Rat model of cognition | Combination of low doses showed a significantly greater effect on cognition than either compound alone. snmjournals.org |

| Memantine (NMDA receptor antagonist) | Mouse model of amyloid-induced memory impairment | Antagonistic effect observed in this specific preclinical model. nih.gov |

Deeper Mechanistic Elucidation of Donepezil's Anti-Neuroinflammatory Actions

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the pathology of neurodegenerative diseases. nih.govnih.gov Emerging research is providing a deeper understanding of the molecular mechanisms through which donepezil exerts its anti-neuroinflammatory effects, which appear to be at least partially independent of its cholinergic action. researchgate.netnih.gov

Studies have shown that donepezil can directly inhibit the activation of microglia, the primary immune cells of the brain. ox.ac.uknih.gov It attenuates the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in microglia stimulated with lipopolysaccharide (LPS) or amyloid-beta. nih.govnih.gov

The mechanistic pathways involved are complex and multifactorial:

Inhibition of Signaling Pathways: Donepezil has been found to suppress key inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govox.ac.uk By blocking these pathways, donepezil can reduce the expression of pro-inflammatory genes. ox.ac.uknih.gov

Suppression of the NLRP3 Inflammasome: A significant recent finding is that donepezil can inhibit the formation and activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of IL-1β. nih.govsnmjournals.org This action is mediated through the downregulation of the AKT/MAPK and NF-κB/STAT3 signaling pathways. nih.gov

Cholinergic Anti-inflammatory Pathway: While some effects are independent of acetylcholine, the "cholinergic anti-inflammatory pathway" also plays a role. researchgate.net By increasing acetylcholine levels, donepezil can activate α7 nicotinic acetylcholine receptors on immune cells, which in turn inhibits the release of inflammatory cytokines. nih.gov

These findings suggest that donepezil's therapeutic benefits may be partly due to its ability to modulate the neuroinflammatory environment in the brain, thereby protecting neurons from inflammatory damage. nih.govox.ac.uk

Table 4: Molecular Mechanisms of Donepezil's Anti-Neuroinflammatory Effects

| Molecular Target/Pathway | Effect of Donepezil | Outcome |

|---|---|---|

| Microglia Activation | Inhibition | Reduced production of pro-inflammatory mediators. ox.ac.uknih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased expression and release | Attenuation of the inflammatory response. nih.govresearchgate.net |

| NF-κB Signaling Pathway | Suppression | Reduced transcription of inflammatory genes. ox.ac.uknih.gov |

| MAPK Signaling Pathway | Inhibition | Decreased activation of downstream inflammatory cascades. nih.govox.ac.uk |

| NLRP3 Inflammasome | Downregulation of formation and activation | Reduced production of mature IL-1β. nih.govsnmjournals.org |